Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate
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Overview
Description
Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate is an organic compound with the molecular formula C17H12FNO2 and a molecular weight of 281.28 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-fluorophenyl)quinoline-4-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps including condensation, cyclization, and esterification . The reaction conditions often involve refluxing the reactants in a suitable solvent like ethanol or acetic acid for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts such as montmorillonite K-10, a strong and environmentally benign solid acid, can be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of methyl 2-(4-fluorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl quinoline-2-carboxylate hydrochloride
- 2-(2-Methylphenyl)-4-quinolinecarboxylic acid
- 4-(4-Methylphenoxy)-2-quinolinecarboxylic acid
Uniqueness
Methyl 2-(4-fluorophenyl)quinoline-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-(4-fluorophenyl)quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO2/c1-21-17(20)14-10-16(11-6-8-12(18)9-7-11)19-15-5-3-2-4-13(14)15/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPCIFSCLMVANF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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